N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline
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Overview
Description
N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline is an organosilane compound with the molecular formula C12H21NO3Si. It is a derivative of aniline and contains a trimethoxysilyl group attached to a propyl chain. This compound is known for its unique properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline can be synthesized through the reaction of aniline with 3-chloropropyltrimethoxysilane under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like toluene or dichloromethane at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acidic/basic solutions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Electrophiles like halogens or nitro groups under acidic conditions.
Major Products
Hydrolysis: Silanol derivatives.
Condensation: Polymeric siloxanes.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a silane coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the surface modification of biomaterials to improve biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, forming strong bonds between organic and inorganic materials. The aniline moiety can also participate in various chemical reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
- (3-Aminopropyl)trimethoxysilane
- (3-Glycidyloxypropyl)trimethoxysilane
- (3-Mercaptopropyl)trimethoxysilane
- Vinyltrimethoxysilane
Uniqueness
N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline is unique due to the presence of both an aniline moiety and a trimethoxysilyl group. This combination allows it to participate in a wide range of chemical reactions and form strong bonds with various substrates, making it highly versatile and valuable in multiple applications .
Properties
CAS No. |
557786-52-4 |
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Molecular Formula |
C18H25NO3Si |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N-phenyl-N-(3-trimethoxysilylpropyl)aniline |
InChI |
InChI=1S/C18H25NO3Si/c1-20-23(21-2,22-3)16-10-15-19(17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14H,10,15-16H2,1-3H3 |
InChI Key |
PCONHFVHQVHNHP-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCN(C1=CC=CC=C1)C2=CC=CC=C2)(OC)OC |
Origin of Product |
United States |
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